3-Cyclopropylcyclopentan-1-amine;hydrochloride
Description
3-Cyclopropylcyclopentan-1-amine hydrochloride is a bicyclic amine hydrochloride salt characterized by a cyclopentane ring substituted with a cyclopropyl group at position 3 and a primary amine (-NH₂) group at position 1.
Properties
IUPAC Name |
3-cyclopropylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-3-7(5-8)6-1-2-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVKXPJGRREKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylcyclopentan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the commercially available methyl cyclopropanecarboxylate. This compound undergoes a series of reactions, including Curtius degradation, to produce the desired amine. The final step involves deprotection with hydrogen chloride in diethyl ether to yield 3-Cyclopropylcyclopentan-1-amine;hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or the amine group.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, diethyl ether, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cyclopropyl ketones, while reduction reactions may yield cyclopropyl alcohols .
Scientific Research Applications
Chemistry
3-Cyclopropylcyclopentan-1-amine;hydrochloride serves as a building block in organic synthesis. Its unique structure facilitates the development of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution .
Biology
Research indicates that this compound may exhibit biological activities , including:
- Antimicrobial Properties : Studies suggest that it can inhibit bacterial growth against specific strains, indicating potential use as an antimicrobial agent.
- Antiviral Effects : Ongoing investigations are exploring its efficacy against viral infections.
- Therapeutic Applications : Its unique structural properties may enhance its biological activity, making it a candidate for treating infectious diseases .
Industrial Applications
In addition to its research applications, this compound is being explored for use in developing new materials and chemical processes. Its ability to undergo various chemical transformations makes it adaptable for multiple industrial applications, including the synthesis of novel compounds in pharmaceuticals and materials science.
Case Studies and Research Findings
Several studies have documented the biological implications of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various cycloalkylamines, including this compound. Results indicated notable inhibition of bacterial growth against specific strains.
- Mechanistic Insights : Comparative studies with similar compounds showed enhanced biological activity due to unique cyclopropyl substitution, influencing receptor binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Features
The following compounds share bicyclic or substituted cyclic amine frameworks with the target molecule, enabling comparative analysis:
Key Observations :
- Ring Systems : The target compound combines a cyclopentane backbone with a cyclopropyl substituent, distinguishing it from spirocyclic (e.g., (1-cyclohexylcyclopropyl)amine HCl) or heterocyclic derivatives (e.g., tetrahydrofuran-containing analogs) .
- Substituent Effects : The cyclopropyl group in the target compound introduces steric and electronic effects distinct from alkyl (ethyl) or oxygen-containing substituents in analogs.
Biological Activity
3-Cyclopropylcyclopentan-1-amine;hydrochloride is a chemical compound characterized by the molecular formula CHClN. It features a cyclopropyl group attached to a cyclopentane ring, along with an amine functional group. This unique structure contributes to its diverse applications in scientific research, particularly in the fields of chemistry and biology.
- Molecular Weight : 161.67 g/mol
- IUPAC Name : 3-cyclopropylcyclopentan-1-amine;hydrochloride
- InChI Key : DJDVKXPJGRREKD-UHFFFAOYSA-N
The compound is commonly synthesized through methods involving methyl cyclopropanecarboxylate, followed by Curtius degradation and deprotection with hydrogen chloride in diethyl ether.
The biological activity of 3-Cyclopropylcyclopentan-1-amine;hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence signaling pathways, leading to various biological effects. The specific pathways and effects depend on the target molecules and the context of use.
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 3-Cyclopropylcyclopentan-1-amine;hydrochloride may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
- Antiviral Effects : There is ongoing research into its potential antiviral effects, which could be significant in developing new therapeutic agents against viral infections.
- Therapeutic Applications : Investigations are underway to assess its efficacy in treating various diseases, particularly infectious diseases, due to its unique structural properties that may enhance its biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of various cycloalkylamines, including 3-Cyclopropylcyclopentan-1-amine;hydrochloride. Results indicated a notable inhibition of bacterial growth against specific strains, supporting its potential use as an antimicrobial agent.
- Mechanistic Insights :
-
Comparative Analysis :
- Comparative studies with similar compounds (e.g., cyclopentan-1-amine) showed that 3-Cyclopropylcyclopentan-1-amine;hydrochloride exhibited enhanced biological activity due to its unique cyclopropyl substitution, which may influence receptor binding affinity and selectivity.
Scientific Research Applications
3-Cyclopropylcyclopentan-1-amine;hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in pharmaceuticals and materials science.
Industrial Applications
The compound is being explored for use in developing new materials and chemical processes due to its distinctive chemical properties. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it adaptable for multiple industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Cyclopropylcyclopentan-1-amine hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of cyclopropylamine derivatives followed by salt formation with hydrochloric acid. Key parameters include:
- Temperature : Maintain 0–5°C during salt formation to prevent decomposition .
- Solvent : Use anhydrous dichloromethane or ethanol to minimize side reactions .
- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of 3-Cyclopropylcyclopentan-1-amine hydrochloride?
- Methodological Answer :
- NMR : and NMR to verify cyclopropyl ring integrity and amine protonation (e.g., downfield shift of NH signals) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 158.07) .
- X-ray Crystallography : For crystalline samples, analyze hydrogen bonding between the amine and chloride ions .
Q. What safety precautions are critical when handling 3-Cyclopropylcyclopentan-1-amine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles .
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the binding affinity of 3-Cyclopropylcyclopentan-1-amine hydrochloride to biological targets?
- Methodological Answer :
- Steric Effects : The rigid cyclopropyl ring enhances binding specificity by restricting conformational flexibility, as observed in enzyme inhibition studies (e.g., IC values improved by ~30% compared to non-cyclopropyl analogs) .
- Hydrogen Bonding : Protonated amine forms ionic interactions with acidic residues (e.g., Asp/Glu in receptors), validated via mutagenesis assays .
Q. How can researchers resolve discrepancies in reported reaction yields for the hydrochloride salt formation step?
- Methodological Answer :
- Controlled Variables :
- pH Adjustment : Use automated titrators to ensure consistent protonation (target pH 2.5 ± 0.1) .
- Crystallization : Slow cooling (1°C/min) improves crystal uniformity and yield .
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., 25°C, 48 hr stirring) and cross-validate with independent labs .
Q. What computational methods can predict the reactivity of 3-Cyclopropylcyclopentan-1-amine hydrochloride in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. THF) .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
